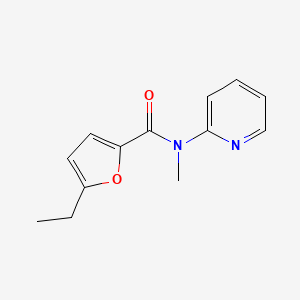
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide, also known as JNJ-1661010, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of furan carboxamides and has been found to have significant effects on the central nervous system.
Mecanismo De Acción
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide works by modulating the activity of certain neurotransmitters in the brain, specifically the GABA and glutamate systems. It acts as a positive allosteric modulator of the GABA-B receptor, which results in an increase in the inhibitory effects of GABA. It also acts as a negative allosteric modulator of the glutamate receptor, which results in a decrease in the excitatory effects of glutamate.
Biochemical and Physiological Effects:
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide has been found to have significant biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of GABA in the brain, which results in an increase in the inhibitory effects of GABA. It has also been shown to decrease the levels of glutamate in the brain, which results in a decrease in the excitatory effects of glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide in lab experiments is its specificity for the GABA and glutamate systems. This allows researchers to study the effects of modulating these neurotransmitter systems in a more targeted manner. However, one of the limitations of using 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Direcciones Futuras
There are several potential future directions for the study of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide. One area of research could be the development of more potent analogs of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide that could be used in lower concentrations. Another area of research could be the study of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, the potential use of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide in the treatment of other neurological disorders could also be explored.
Métodos De Síntesis
The synthesis of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 2-acetylfuran with methylamine to form N-methyl-2-acetylfuran. This intermediate compound is then reacted with ethyl iodide to form 5-ethyl-N-methyl-2-acetylfuran. Finally, the carboxamide group is introduced by reacting the intermediate compound with 2-pyridinecarboxylic acid.
Aplicaciones Científicas De Investigación
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have significant effects on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-10-7-8-11(17-10)13(16)15(2)12-6-4-5-9-14-12/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRNWBGWSDLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)

![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)

![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)